molecular formula C8H10O2S B2433158 2-(5-Methylthiophen-2-yl)propanoic acid CAS No. 50845-91-5

2-(5-Methylthiophen-2-yl)propanoic acid

Cat. No.: B2433158
CAS No.: 50845-91-5
M. Wt: 170.23
InChI Key: PYNXIAVBRFOPJD-UHFFFAOYSA-N
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Description

Academic Significance and Research Trajectory of 2-(5-Methylthiophen-2-yl)propanoic Acid

While extensive, dedicated research on this compound itself is not widely documented in peer-reviewed literature, its academic significance is primarily derived from its structural relationship to other well-studied compounds and its potential as a chemical building block.

The research trajectory for compounds of this class is rooted in the exploration of NSAID analogs. The discovery that arylpropionic acids possessed potent anti-inflammatory properties spurred decades of research into similar structures. humanjournals.comnih.gov The academic pursuit involves synthesizing analogs where the typical phenyl group of drugs like ibuprofen (B1674241) is replaced with other aromatic systems, such as thiophene (B33073), to evaluate how these changes affect activity and selectivity. nih.gov

The significance of this compound lies in its utility as a synthon, or intermediate, for the creation of more complex molecules. The ability to functionalize both the carboxylic acid group and various positions on the thiophene ring allows chemists to build a diverse library of derivatives for screening in drug discovery programs. Research on related thiophene acetic and propanoic acids has focused on developing inhibitors for enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key target in inflammation and cancer therapy. nih.gov This highlights the potential therapeutic avenues that research originating from the this compound scaffold could explore.

Overview of Current Research Trends and Challenges

Current research in the broader field of thiophene chemistry is focused on developing novel and efficient synthetic methodologies and exploring new applications for these versatile heterocycles.

Current Trends:

Advanced Synthesis Methods: A major trend is the move away from classical multi-step syntheses towards more efficient methods like direct C-H functionalization. acs.orgnih.gov These modern techniques allow chemists to selectively add new functional groups to specific positions on the thiophene ring in fewer steps, which is more economical and environmentally friendly. Palladium-catalyzed cross-coupling reactions, for example, are a powerful tool for creating functionalized thiophenes. nih.gov

Exploration of New Biological Activities: While the anti-inflammatory potential of thiophene-based carboxylic acids is established, current research is expanding to investigate other therapeutic areas. Thiophene derivatives are being studied for their potential as antioxidant, antimicrobial, and anticancer agents, reflecting a trend toward finding new uses for established molecular scaffolds. nih.gov

Challenges:

Regioselectivity: A primary challenge in thiophene chemistry is controlling the position of functionalization. Because the thiophene ring has multiple reactive sites, synthetic reactions can often produce a mixture of isomers. acs.orgnih.gov Developing catalysts and reaction conditions that allow for the selective functionalization of a single, desired position (regioselectivity) is a significant and ongoing challenge for synthetic organic chemists. acs.orgnih.gov

Stability and Reactivity: The thiophene ring, while aromatic, can be susceptible to ring-opening or decomposition under certain reaction conditions, particularly when substituted with strongly activating or deactivating groups. Finding a balance between achieving the desired reactivity for a synthetic transformation and maintaining the integrity of the thiophene core is a constant consideration in the design of synthetic routes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methylthiophen-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-5-3-4-7(11-5)6(2)8(9)10/h3-4,6H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNXIAVBRFOPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 5 Methylthiophen 2 Yl Propanoic Acid and Its Chemical Precursors

Established Synthetic Routes to 2-(5-Methylthiophen-2-yl)propanoic Acid

The synthesis of this compound can be achieved through several established chemical pathways. These methods primarily involve either building the propanoic acid side chain onto a pre-existing 5-methylthiophene ring or constructing the thiophene (B33073) ring with the desired side chain precursor already in place.

Thiophene Derivatization Approaches

A common strategy for the synthesis of this compound involves the functionalization of 2-methylthiophene (B1210033). This can be accomplished through a multi-step process that typically begins with a Friedel-Crafts acylation reaction. wikipedia.orgnumberanalytics.comorganic-chemistry.orgnrochemistry.com This electrophilic aromatic substitution introduces a keto group onto the thiophene ring, which can then be further elaborated into the desired propanoic acid side chain. wikipedia.org

One plausible route begins with the Friedel-Crafts acylation of 2-methylthiophene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 1-(5-methylthiophen-2-yl)propan-1-one. nrochemistry.com Subsequent oxidation of the resulting ketone can lead to the formation of the carboxylic acid.

An alternative derivatization approach is the Willgerodt-Kindler reaction. organic-chemistry.org This reaction allows for the conversion of an aryl alkyl ketone, such as 2-acetyl-5-methylthiophene, into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid with the same number of carbon atoms in the side chain, but with the functional group at the terminal position.

Table 1: Examples of Thiophene Derivatization Reactions

Starting MaterialReagentsProductReaction TypeYieldReference
2-MethylthiophenePropionyl chloride, AlCl₃1-(5-Methylthiophen-2-yl)propan-1-oneFriedel-Crafts AcylationGood nrochemistry.com
2-Acetyl-5-methylthiopheneSulfur, Morpholine2-(5-Methylthiophen-2-yl)thioacetamideWillgerodt-Kindler ReactionModerate to Good organic-chemistry.org

Condensation Reaction Strategies

Condensation reactions provide another versatile route to this compound. The Knoevenagel condensation, a modification of the aldol (B89426) condensation, is a particularly useful method. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org

A typical sequence would start with 5-methyl-2-thiophenecarboxaldehyde. This aldehyde can undergo a Knoevenagel condensation with malonic acid or its esters, often catalyzed by a weak base like piperidine. wikipedia.orgorgsyn.org The product of this reaction is (E)-3-(5-methylthiophen-2-yl)acrylic acid. chemicalbook.com Subsequent reduction of the carbon-carbon double bond in the acrylic acid derivative yields the target molecule, this compound. Various reducing agents can be employed for this purpose, including catalytic hydrogenation.

Table 2: Knoevenagel Condensation and Subsequent Reduction

Starting MaterialReagentsIntermediateFinal ProductReaction SequenceReference
5-Methyl-2-thiophenecarboxaldehyde1. Malonic acid, Piperidine 2. H₂, Pd/C(E)-3-(5-methylthiophen-2-yl)acrylic acidThis compoundKnoevenagel Condensation followed by Hydrogenation wikipedia.orgchemicalbook.com

Gewald Reaction Utility in Related Amino Acid Analogs

The Gewald reaction is a multicomponent reaction that is widely used for the synthesis of polysubstituted 2-aminothiophenes. While it does not directly produce this compound, it is a highly relevant and efficient method for the synthesis of structurally related thiophene-based amino acid analogs. The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.

The utility of the Gewald reaction lies in its ability to construct the thiophene ring and introduce an amino group in a single step, providing a straightforward route to precursors for thiophene-containing amino acids.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies can be employed to achieve stereocontrol in the synthesis of this compound.

Chiral Synthesis Techniques for Enantiomer Control

Chiral Auxiliaries: One of the most reliable methods for asymmetric synthesis is the use of chiral auxiliaries. wikipedia.orgnumberanalytics.comnih.govnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to a 5-methylthiopheneacetyl precursor. nih.gov Subsequent diastereoselective alkylation of the enolate with a methylating agent, followed by cleavage of the auxiliary, would yield the desired enantiomer of the target acid.

Enzymatic Resolution: Another powerful technique for obtaining enantiomerically pure compounds is enzymatic resolution. mdpi.com This method takes advantage of the high stereoselectivity of enzymes. A racemic mixture of an ester derivative of this compound can be subjected to hydrolysis by a lipase. mdpi.comresearchgate.net The enzyme will selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed carboxylic acid, both in high enantiomeric purity. researchgate.netnih.gov

Asymmetric Hydrogenation: Asymmetric hydrogenation of a prochiral precursor, such as (E)-3-(5-methylthiophen-2-yl)acrylic acid, offers a direct route to the chiral propanoic acid. This reaction utilizes a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to stereoselectively add hydrogen across the double bond.

Table 3: Stereoselective Synthesis Strategies

StrategyDescriptionKey Reagents/ComponentsReference
Chiral AuxiliariesTemporary incorporation of a chiral molecule to direct a diastereoselective reaction.Evans oxazolidinones, pseudoephedrine wikipedia.orgnumberanalytics.comnih.gov
Enzymatic ResolutionSelective enzymatic transformation of one enantiomer in a racemic mixture.Lipases (e.g., from Candida antarctica) mdpi.comresearchgate.net
Asymmetric HydrogenationStereoselective reduction of a prochiral alkene using a chiral catalyst.Chiral Rhodium or Ruthenium catalysts

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. acs.orgresearchgate.netnih.govrsc.orgfrontiersin.org Many of the key steps in the synthesis of the target molecule, such as Friedel-Crafts acylation and condensation reactions, can be adapted to microwave-assisted conditions. acs.orgrsc.org

Use of Greener Solvents: The choice of solvent has a major impact on the environmental profile of a synthesis. Replacing traditional volatile organic compounds with greener alternatives, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact. researchgate.netresearchgate.netmdpi.comacs.orgnih.gov Research into the use of ionic liquids as both solvents and catalysts for reactions involving thiophenes has shown promising results. researchgate.netresearchgate.netmdpi.comacs.orgnih.gov

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. Developing efficient and recyclable catalysts for the key synthetic steps, such as Friedel-Crafts acylation and hydrogenation, can improve the atom economy and reduce waste.

Table 4: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in SynthesisPotential BenefitsReference
Alternative Energy SourcesMicrowave-assisted Friedel-Crafts acylation and condensation reactions.Reduced reaction times, higher yields, less byproduct formation. acs.orgresearchgate.netnih.govrsc.orgfrontiersin.org
Use of Safer SolventsEmploying ionic liquids or water as reaction media.Reduced volatility, toxicity, and flammability. Potential for catalyst recycling. researchgate.netresearchgate.netmdpi.comacs.orgnih.gov
CatalysisDevelopment of heterogeneous and recyclable catalysts for key steps.Increased atom economy, reduced waste, simplified purification.

Industrial Scale Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and its precursors necessitates a focus on cost-effectiveness, scalability, safety, and environmental impact. Process optimization is critical for achieving high yields and purity while minimizing waste and operational costs. Key considerations involve the selection of raw materials, reaction conditions, catalyst efficiency, and purification methods.

The industrial synthesis pathway typically begins with commercially available and inexpensive thiophene raw materials. nih.gov A primary precursor, 2-methylthiophene, is produced commercially through methods such as the vapor-phase dehydrogenation of a mixture of 1-pentanol (B3423595) and carbon disulfide. wikipedia.org A subsequent key intermediate is 2-acetyl-5-methylthiophene, which can be synthesized by the acylation of 2-methylthiophene with acetic anhydride.

Optimization of the acylation step is crucial for industrial viability. For the related synthesis of 2-acetylthiophene, a process has been developed where the reaction is conducted without a solvent, and the catalyst is recycled for subsequent batches. google.com This approach significantly reduces production costs and waste, aligning with green chemistry principles. google.com Such a strategy would be highly applicable to the large-scale production of 2-acetyl-5-methylthiophene.

Further conversion to the final propanoic acid derivative involves several potential routes that must be evaluated for industrial-scale feasibility. While laboratory methods may suffice for small quantities, large-scale production demands robust and efficient processes. For instance, introducing the carboxylic acid functionality can be achieved through a Grignard reaction followed by carbonation with carbon dioxide or via palladium-catalyzed carbonylation under carbon monoxide pressure. nih.govbeilstein-journals.org The choice of method depends on factors like reagent cost, safety of handling organometallics on a large scale, and the price and availability of the catalyst.

Process parameters must be meticulously optimized at each stage. This includes reaction temperature, pressure, reactant concentrations, and residence time. For example, in the halogenation of thiophene derivatives, which is a common step for creating synthetic handles, temperature control is critical to maximize the yield of the desired product while suppressing the formation of impurities. beilstein-journals.org

The table below illustrates the impact of reaction temperature on product composition in the vapor-phase chlorination of 2-thiophenecarbonitrile, a process analogous to potential halogenation steps in the synthesis of thiophene-based intermediates. beilstein-journals.org

Reaction Temperature (°C)Yield of 3,4,5-trichloro-2-thiophenenitrile (%)Key Impurity (Tetrachlorothiophene) Formation (%)
50093Low
55085Moderate
60078Significant
63070High

Data derived from a study on the vapor-phase chlorination of a related thiophene derivative, demonstrating the principle of temperature optimization. beilstein-journals.org

Purification on an industrial scale also requires different techniques from laboratory practices. While chromatography may be used for small-scale purification, methods like fractional distillation and crystallization are more cost-effective and scalable for multi-kilogram production. The final choice of purification strategy is dictated by the physical properties of this compound and its impurities, aiming for the highest purity at the lowest possible cost.

A comparative overview of potential industrial routes highlights the trade-offs involved in process selection.

Synthetic RouteKey Transformation StepAdvantagesChallenges for Industrial Scale-Up
Route AWillgerodt-Kindler reaction on 2-acetyl-5-methylthiopheneUses relatively inexpensive reagents (sulfur, amine).Potentially harsh reaction conditions; purification of the intermediate thiomorpholide.
Route BGrignard reaction of a halogenated precursor with CO₂Well-established reaction; can provide high yields. nih.govbeilstein-journals.orgLarge-scale handling of reactive Grignard reagents; requires a halogenation step.
Route CPalladium-catalyzed carbonylationCan be highly selective; operates under milder conditions than some alternatives. nih.govbeilstein-journals.orgCost and recovery of the palladium catalyst; handling of pressurized carbon monoxide.

Ultimately, the development of a commercial manufacturing process for this compound requires a holistic approach to optimization, balancing chemical efficiency with economic and environmental considerations to create a sustainable and profitable industrial-scale synthesis. nih.gov

Chemical Reactivity and Transformation Pathways of 2 5 Methylthiophen 2 Yl Propanoic Acid

Fundamental Chemical Reactions

The core structure, involving the thiophene (B33073) ring and its alkyl substituents, can undergo several fundamental chemical reactions, including oxidation, reduction, and substitution, which alter the aromatic system and its appendages.

Oxidation Reactions and Their Products

The thiophene ring in 2-(5-Methylthiophen-2-yl)propanoic acid is susceptible to oxidation, particularly at the sulfur atom. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) can lead to the formation of thiophene-S-oxides and thiophene-S,S-dioxides (sulfones). nih.gov These S-oxidized products are often unstable and can act as reactive intermediates in subsequent reactions like Diels-Alder cycloadditions. researchgate.net

The alkyl groups on the thiophene ring, specifically the methyl group at the C5 position and the propanoic acid side chain, can also be targets for oxidation under more vigorous conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the methyl group to a carboxylic acid, potentially forming a dicarboxylic acid derivative. However, such harsh conditions may also lead to the degradation of the sensitive thiophene ring. The oxidation of ketones, which can be conceptually related to the oxidation of the alkyl side chain, often involves carbon-carbon bond cleavage, suggesting that complex mixtures of products could arise under aggressive oxidative stress. vedantu.comdoubtnut.com

Table 1: Potential Oxidation Products of this compound

Oxidizing Agent Reaction Site Potential Product(s)
Peroxy acids (e.g., m-CPBA) Sulfur atom This compound 1-oxide
Peroxy acids (excess) Sulfur atom This compound 1,1-dioxide
Strong oxidants (e.g., KMnO₄) Methyl group 2-(5-Carboxythiophen-2-yl)propanoic acid

Reduction Reactions and Their Products

Reduction of this compound can occur at two primary locations: the thiophene ring and the carboxylic acid group.

The thiophene ring can be completely reduced and desulfurized using Raney Nickel (Raney Ni) in a process known as reductive desulfurization. masterorganicchemistry.com This reaction cleaves the carbon-sulfur bonds and saturates the carbon chain, effectively converting the thiophene moiety into a saturated alkyl chain. core.ac.uklehigh.edu For the target molecule, this would result in the formation of 4-methylheptanoic acid.

The carboxylic acid group can be selectively reduced to a primary alcohol without affecting the thiophene ring by using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comorgosolver.comambeed.com This transformation yields 2-(5-methylthiophen-2-yl)propan-1-ol. It is important to note that LiAlH₄ is a powerful reagent capable of reducing many functional groups, but it typically does not reduce isolated aromatic rings like thiophene under standard conditions. acs.orgyoutube.com

Table 2: Potential Reduction Products of this compound

Reducing Agent Reaction Site Product
Raney Nickel (H₂) Thiophene ring (Desulfurization) 4-Methylheptanoic acid

Substitution Reactions: Electrophilic Aromatic and Nucleophilic Processes

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (EAS). pearson.comyoutube.com The rate and regioselectivity of the substitution are governed by the existing substituents. In this compound, the C2 and C5 positions are occupied. The methyl group at C5 is an activating, ortho,para-directing group, while the propanoic acid group at C2 is a deactivating, meta-directing group. pearson.comlumenlearning.com

Given that thiophene's reactivity is highest at the C2 and C5 (α) positions, which are blocked, substitution will occur at the C3 or C4 (β) positions. researchgate.net The activating effect of the C5-methyl group directs incoming electrophiles to the adjacent C4 position. Conversely, the deactivating propanoic acid group at C2 directs to the C4 position (meta to C2). Therefore, the directing effects of both groups are synergistic, and electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is strongly expected to occur at the C4 position.

Nucleophilic aromatic substitution on an unactivated thiophene ring is generally difficult and requires the presence of strong electron-withdrawing groups and/or harsh reaction conditions. researchgate.net Given the presence of an electron-donating methyl group, this pathway is highly unfavorable for this compound.

Derivatization Chemistry of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, allowing for the synthesis of various derivatives such as esters, amides, and hydrazide-hydrazones.

Esterification and Amidation Strategies

Esterification: The carboxylic acid can be converted to its corresponding ester through several methods. The most common is the Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).

Amidation: The formation of amides from this compound typically requires activation of the carboxyl group to facilitate the attack by an amine, which is a weaker nucleophile than an alcohol. A common strategy involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to yield the corresponding amide. Alternatively, peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions.

Formation of Hydrazide-Hydrazone Derivatives from Carboxylic Acid Precursors

Hydrazide-hydrazone derivatives are a significant class of compounds, often synthesized for their diverse biological activities. The synthesis is a two-step process starting from the carboxylic acid.

Hydrazide Formation: First, this compound is typically converted into its methyl or ethyl ester via Fischer esterification. This ester then undergoes nucleophilic acyl substitution with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), where the hydrazino group displaces the alkoxy group to form the corresponding hydrazide, 2-(5-methylthiophen-2-yl)propanehydrazide.

Hydrazone Formation: The newly formed hydrazide is then condensed with an appropriate aldehyde or ketone. The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde/ketone, followed by dehydration, to yield the final hydrazide-hydrazone derivative. This reaction is often catalyzed by a few drops of acid.

This synthetic pathway allows for the creation of a large library of derivatives by varying the aldehyde or ketone used in the final condensation step.

Table 3: General Pathway for Hydrazide-Hydrazone Synthesis

Step Reactants Key Reagent(s) Intermediate/Product
1. Esterification This compound, Alcohol (e.g., Methanol) H₂SO₄ (catalyst) Methyl 2-(5-methylthiophen-2-yl)propanoate
2. Hydrazinolysis Methyl 2-(5-methylthiophen-2-yl)propanoate Hydrazine hydrate 2-(5-Methylthiophen-2-yl)propanehydrazide

Synthesis of Thiazolone Derivatives

There is no specific information available in the surveyed scientific literature detailing the synthesis of thiazolone derivatives directly from this compound. General synthetic routes to thiazolones typically involve the reaction of a compound containing a carboxylic acid function with a source of nitrogen and sulfur, often in the presence of a condensing agent. However, the application of these methods to this compound, including reaction conditions, yields, and spectroscopic data of the resulting products, has not been documented.

Chemoselective Transformations of this compound

Detailed studies on the chemoselective transformations of this compound are not present in the accessible literature. Such transformations would involve the selective reaction of one functional group in the presence of others. For this molecule, this could include reactions targeting the carboxylic acid group while leaving the thiophene ring untouched, or vice versa. The absence of published research in this area means that no specific reagents, conditions, or outcomes of such selective reactions can be reported.

Reaction Mechanisms of Derivatives

A discussion on the reaction mechanisms of derivatives of this compound is contingent on the synthesis and subsequent reactions of those derivatives. As no specific derivatives or their reactions have been identified in the literature under the scope of this article, a detailed mechanistic analysis is not possible.

Advanced Spectroscopic and Analytical Characterization of 2 5 Methylthiophen 2 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

The proton NMR (¹H NMR) spectrum of 2-(5-Methylthiophen-2-yl)propanoic acid is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The predicted chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing carboxylic acid group, as well as the aromaticity of the thiophene (B33073) ring.

The protons on the thiophene ring are anticipated to appear in the aromatic region, typically between 6.5 and 8.0 ppm. The presence of the methyl group at the 5-position and the propanoic acid group at the 2-position will influence the precise chemical shifts of the two remaining ring protons at the 3- and 4-positions. These protons would likely appear as doublets due to coupling with each other.

The methine proton of the propanoic acid moiety, being adjacent to both the thiophene ring and the carboxylic acid group, is expected to be deshielded and appear as a quartet. The methyl protons of the propanoic acid group will be a doublet due to coupling with the methine proton. The methyl group attached to the thiophene ring would appear as a singlet in the upfield region. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift.

Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
COOH10.0 - 12.0Broad Singlet-
Thiophene H-36.8 - 7.2Doublet3.5 - 4.0
Thiophene H-46.6 - 7.0Doublet3.5 - 4.0
CH (propanoic acid)3.8 - 4.2Quartet~7.0
Thiophene-CH₃2.4 - 2.6Singlet-
CH-CH₃ (propanoic acid)1.5 - 1.7Doublet~7.0

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing between 170 and 180 ppm.

The carbons of the thiophene ring are expected in the aromatic region (120-150 ppm). The carbon atom attached to the sulfur (C5) and the carbon bearing the propanoic acid group (C2) will have distinct chemical shifts compared to the other two thiophene carbons (C3 and C4). The propanoic acid carbons will appear in the aliphatic region, with the methine carbon being more downfield than the methyl carbon. The methyl carbon attached to the thiophene ring will also be in the upfield region.

Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)170 - 180
C2-Thiophene140 - 150
C5-Thiophene135 - 145
C3-Thiophene125 - 135
C4-Thiophene120 - 130
CH (propanoic acid)40 - 50
CH-CH₃ (propanoic acid)15 - 25
Thiophene-CH₃10 - 20

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are invaluable for confirming structural assignments by showing correlations between directly bonded nuclei, typically ¹H and ¹³C. wikipedia.orglibretexts.org

In the HSQC spectrum of this compound, cross-peaks would be expected to connect the proton signals to their directly attached carbon atoms. This would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum. For instance, a cross-peak would be observed between the methine proton of the propanoic acid group and the corresponding methine carbon. Similarly, the protons on the thiophene ring would show correlations to their respective carbon atoms. The quaternary carbons, such as the carbonyl carbon and the thiophene carbons at positions 2 and 5, would not show a cross-peak in a standard HSQC experiment. libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often involved in hydrogen bonding. chemicalbook.com The C=O stretching of the carbonyl group in the carboxylic acid will give a strong, sharp peak around 1700-1725 cm⁻¹. chemicalbook.com

The C-H stretching vibrations of the methyl and methine groups will appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the thiophene ring is expected just above 3000 cm⁻¹. Vibrations associated with the thiophene ring, such as C=C and C-S stretching, are expected in the fingerprint region (below 1600 cm⁻¹). iosrjournals.org For 2-substituted thiophenes, C-C stretching vibrations are typically observed around 1530 cm⁻¹ and 1350 cm⁻¹. iosrjournals.org

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, Sharp
C=C Stretch (Thiophene Ring)1500 - 1600Medium
C-O Stretch (Carboxylic Acid)1200 - 1300Medium
C-S Stretch (Thiophene Ring)650 - 850Weak to Medium

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, less polar bonds, such as the C=C and C-S bonds in the thiophene ring, often produce strong signals in the Raman spectrum. acs.orgmdpi.com

The symmetric stretching of the thiophene ring is expected to be a prominent feature in the Raman spectrum. The C-S stretching modes in thiophene derivatives are also well-observed in Raman spectra. iosrjournals.orgjchps.com The C=C stretching vibrations of the thiophene ring would also be Raman active. researchgate.net The C-H stretching vibrations will also be present. The carbonyl (C=O) stretch, while strong in the IR, will likely be weaker in the Raman spectrum.

Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch2850 - 3000Strong
C=O Stretch (Carboxylic Acid)1700 - 1725Weak
C=C Stretch (Thiophene Ring)1500 - 1600Strong
Thiophene Ring Breathing1300 - 1400Strong
C-S Stretch (Thiophene Ring)650 - 850Medium to Strong

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of a compound by providing a highly accurate mass measurement of the molecular ion. This accuracy allows for the determination of the elemental formula. For this compound (C₈H₁₀O₂S), the theoretical exact mass can be calculated.

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC₈H₁₀O₂S
Monoisotopic Mass170.04015 u
Nominal Mass170 u

Note: The data in this table is theoretical and serves as a reference for expected HRMS results.

The fragmentation pattern of propanoic acid and its derivatives in mass spectrometry typically involves the loss of the carboxyl group or parts of the alkyl chain. chim.ludocbrown.infodocbrown.info For this compound, characteristic fragmentation would likely involve the loss of the COOH group (a mass loss of 45 u) and cleavage of the C-C bond between the thiophene ring and the propanoic acid side chain.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing the compound within a reaction mixture or for identifying impurities.

In a typical LC-MS setup, the sample is first injected into an HPLC system where this compound is separated from other components on a chromatographic column (commonly a reversed-phase C18 column). The eluent from the column is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where molecules are ionized before being detected. LC-MS allows for the sensitive and selective quantification of short-chain fatty acids and their derivatives in complex matrices. nih.gov The method is adept at separating the target analyte from starting materials, byproducts, and degradation products, with the mass spectrometer confirming the identity of each separated peak.

For even more detailed analysis, Ultra-High Performance Liquid Chromatography-High Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) can be employed. UHPLC utilizes columns with smaller particle sizes, leading to higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC.

Tandem mass spectrometry (MS/MS) adds another layer of structural confirmation. In this technique, the molecular ion of this compound is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting fragment ions are analyzed in a second mass analyzer. This process generates a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule. This technique is highly effective for identifying and quantifying compounds in complex biological or environmental samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the thiophene ring. Thiophene and its derivatives exhibit strong absorption in the UV region due to π → π* transitions. nii.ac.jpacs.org The specific wavelengths of maximum absorbance (λmax) are influenced by the substituents on the thiophene ring. The methyl and propanoic acid groups attached to the thiophene ring in this compound will act as auxochromes, likely causing a bathochromic (red) shift of the absorption bands compared to unsubstituted thiophene. nii.ac.jp A lack of conjugation between the carboxyl group and the thiophene ring would result in a spectrum primarily characteristic of the substituted thiophene moiety. nii.ac.jp

Table 2: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Absorption Region (nm)
π → πSubstituted Thiophene Ring~230 - 260
n → πCarboxylic Acid Carbonyl~200 - 220 (often weak and may be obscured)

Note: The data in this table is an estimation based on the analysis of similar thiophene derivatives and general principles of UV-Vis spectroscopy. nii.ac.jpresearchgate.net

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A reversed-phase HPLC method would be a common choice for a moderately polar compound like this compound. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water (acidified with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com The components of the mixture are separated based on their relative affinities for the stationary and mobile phases. Purity is assessed by the presence of a single major peak in the chromatogram, and the area of this peak relative to the total area of all peaks gives a quantitative measure of purity. For Mass Spectrometry compatible applications, volatile acids like formic acid are used in the mobile phase. sielc.comsielc.com

Gas Chromatography (GC) can also be used, particularly for assessing the presence of volatile impurities. For a carboxylic acid like this compound, derivatization to a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) is often necessary to prevent peak tailing and improve chromatographic performance. The analysis is performed on a capillary column, and detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). nih.gov

Table 3: Representative Chromatographic Conditions for Analysis

TechniqueColumnMobile Phase / Carrier GasDetectionPurpose
Reversed-Phase HPLC C18 (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic)UV (e.g., at 254 nm) or MSPurity assessment, separation, and quantification
Gas Chromatography (after derivatization) Capillary Column (e.g., Nukol™, SPB-1)HeliumFID or MSPurity assessment, analysis of volatile components

Note: The conditions in this table are illustrative and based on standard methods for analyzing similar carboxylic acids. sielc.comnih.gov

Computational Chemistry and Theoretical Studies of 2 5 Methylthiophen 2 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules from first principles. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory are cornerstones of these investigations, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become one of the most popular and effective methods for quantum chemical calculations on medium-sized organic molecules due to its favorable combination of accuracy and efficiency. mdpi.comnih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, simplifying the problem. For molecules like 2-(5-Methylthiophen-2-yl)propanoic acid, DFT is widely used to determine optimized geometries, electronic structures, and spectroscopic properties. researchgate.net

A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of exact exchange from Hartree-Fock theory to improve accuracy. researchgate.net DFT studies on related thiophene (B33073) derivatives have successfully predicted molecular structures, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and stability. nih.gov

Table 1: Illustrative Electronic Properties Calculable via DFT (B3LYP Functional) This table presents typical properties that would be calculated for this compound. The values are representative for this class of molecule.

PropertyTypical Calculated Value RangeSignificance
Energy of HOMO-6.0 to -5.0 eVIndicates electron-donating ability
Energy of LUMO-1.5 to -0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)~4.0 to 5.0 eVRelates to chemical reactivity and stability
Dipole Moment1.5 to 3.0 DebyeMeasures molecular polarity

Hartree-Fock (HF) theory is a foundational ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. nih.gov A key limitation of the HF method is that it does not account for electron correlation—the way electrons interact and avoid each other—instead treating each electron as moving in an average field created by all other electrons.

For systems like substituted thiophenes and propanoic acids, HF calculations can provide a reasonable first approximation of the molecular geometry and electronic properties. nih.govresearchgate.net However, studies comparing HF and DFT results for similar molecules consistently show that DFT methods, particularly hybrid functionals like B3LYP, yield results that are in better agreement with experimental data. nih.govnih.gov The primary utility of HF in modern computational studies is often as a starting point for more advanced, correlation-corrected methods or as a component within hybrid DFT functionals.

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation and its computational cost.

For a molecule containing a sulfur atom like this compound, Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311G(d,p) are commonly employed. researchgate.netmdpi.com The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are essential for accurately describing chemical bonds and non-covalent interactions. For higher accuracy, correlation-consistent basis sets like those from Dunning (e.g., cc-pVTZ) may be used, though they come with a significant increase in computational time. researchgate.net The selection involves a trade-off: larger basis sets provide more accurate results but require substantially more computational resources, making the choice dependent on the specific property being investigated and the available computing power.

Molecular Structure and Conformation Analysis

Understanding the three-dimensional arrangement of atoms and the rotational flexibility of a molecule is crucial for interpreting its chemical behavior. Computational methods are indispensable for this purpose.

A primary application of quantum chemical calculations is to find the equilibrium or ground-state geometry of a molecule—the arrangement of atoms that corresponds to the lowest energy. This is achieved through a process called geometry optimization. For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

DFT calculations (e.g., at the B3LYP/6-311G(d,p) level) are highly effective for this task. researchgate.net The resulting optimized geometry provides key structural parameters. For this molecule, important parameters include the planarity of the thiophene ring, the C-S and C-C bond lengths within the ring, and the geometry of the propanoic acid side chain. researchgate.netnih.gov The bond angle at the sulfur atom in a thiophene ring is typically around 93°. wikipedia.org

Table 2: Representative Optimized Geometrical Parameters This table contains hypothetical but realistic bond length and angle data for the optimized geometry of this compound, based on known values for thiophene and carboxylic acid structures.

ParameterAtoms InvolvedTypical Calculated Value
Bond LengthS1–C21.71 Å
Bond LengthC2–C31.37 Å
Bond LengthC3–C41.42 Å
Bond LengthC=O (carboxyl)1.21 Å
Bond AngleC2–S1–C5~93°
Bond AngleS1–C2–C(propanoic)~125°
Dihedral AngleC5–C2–C(propanoic)–C(alpha)Variable (see conformation)

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For this compound, significant conformational flexibility exists due to rotation around the single bond connecting the thiophene ring to the propanoic acid side chain.

To analyze this, a potential energy surface (PES) scan can be performed. olemiss.edu This involves systematically rotating a key dihedral angle (e.g., the S–C–C–C angle of the side chain) in small increments and calculating the energy at each step, while allowing the rest of the molecule to relax. The resulting energy profile reveals the locations of energy minima, which correspond to stable conformers (rotamers), and energy maxima, which represent the transition states between them. olemiss.edu This analysis is crucial for identifying the most stable, low-energy conformations that the molecule is likely to adopt, which in turn governs its interactions with other molecules. Studies on similar flexible systems show that these calculations can effectively map out the preferred molecular shapes. researchgate.net

Electronic Structure and Properties Calculation

In-depth research detailing the complete electronic structure of this compound through computational analysis appears to be limited.

Specific computational studies detailing the molecular dipole moment of this compound could not be located in the available literature.

A frontier molecular orbital analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound, has not been reported in the searched scientific papers and chemical databases. Such analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule.

While comprehensive computational studies are scarce, some fundamental chemical descriptors for this compound have been calculated and are available through chemical databases. These descriptors are valuable for predicting the pharmacokinetic properties of the molecule, such as absorption and distribution.

The primary computed descriptors include the topological polar surface area (TPSA), the octanol-water partition coefficient (LogP), hydrogen bonding capabilities, and molecular flexibility via rotatable bonds. These properties are summarized in the table below.

Table 1: Computed Chemical Descriptors for this compound

Descriptor Value
Topological Polar Surface Area (TPSA) 37.3 Ų
Octanol-Water Partition Coefficient (XLogP3) 2.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2

Spectroscopic Property Prediction and Validation

Theoretical prediction and validation of the spectroscopic properties of this compound are not documented in the reviewed literature.

No studies presenting the theoretical vibrational frequencies, such as those derived from Fourier-transform infrared (FTIR) or Raman spectroscopy calculations, for this compound were found. Spectral assignments based on these theoretical calculations are therefore also unavailable.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound using the Gauge-Including Atomic Orbital (GIAO) method has not been published. This computational technique is a standard approach for corroborating experimental NMR data and aiding in structural elucidation, but its specific application to this compound is not found in the searched literature.

UV-Vis Absorption Maxima Prediction via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra of molecules. winona.edumdpi.com This approach calculates the excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. These energies are then used to determine the maximum absorption wavelengths (λmax). researchgate.net

For a molecule like this compound, a TD-DFT calculation would typically begin with the optimization of the molecule's ground-state geometry using a standard DFT functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). winona.edumdpi.com To simulate realistic conditions, solvent effects are often incorporated using a model like the Conductor-like Polarizable Continuum Model (C-PCM). winona.edu Following geometry optimization, the TD-DFT method is applied to compute the vertical excitation energies and corresponding oscillator strengths, which indicate the intensity of the absorption bands. researchgate.netmdpi.com The calculated λmax values help identify the regions of the UV-Vis spectrum where the molecule absorbs light, which is primarily governed by π → π* electronic transitions within the thiophene ring system. nih.gov

While specific experimental or calculated spectral data for this compound are not detailed in the available literature, the theoretical output of a TD-DFT analysis would typically be presented as follows:

Table 1: Illustrative TD-DFT Predicted Absorption Data
ExcitationExcitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)Major Contribution
S0 → S1ValueValueValueHOMO → LUMO
S0 → S2ValueValueValueHOMO-1 → LUMO
S0 → S3ValueValueValueHOMO → LUMO+1

This table is illustrative of the data format produced by TD-DFT calculations and does not represent actual calculated values for this compound.

Intermolecular Interactions and Aggregation Behavior

The behavior of this compound in the solid state or in solution is governed by intermolecular interactions. Computational tools can map and characterize these non-covalent forces, which include hydrogen bonding, van der Waals forces, and π-π stacking. Techniques such as Atoms in Molecules (AIM) topology analysis, Reduced Density Gradient (RDG) analysis, and Hirshfeld surface analysis are used to visualize and quantify these interactions. researchgate.net

For instance, the carboxylic acid group of the molecule is a prime site for strong hydrogen bonding (O-H···O), which could lead to the formation of dimeric structures. The thiophene ring can participate in π-π stacking or other weak interactions. Understanding these interactions is key to predicting crystal packing, solubility, and aggregation behavior. RDG analysis, for example, can generate 3D plots where regions of space are color-coded to indicate the type and strength of interaction: blue for strong attractive forces (like hydrogen bonds), green for weak van der Waals forces, and red for repulsive steric clashes. researchgate.net

Computational Elucidation of Reaction Mechanisms and Energy Barriers

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions, providing insights into pathways, transition states, and energy barriers that are often difficult to observe experimentally. mdpi.com For a reaction involving this compound, DFT calculations can be used to map the potential energy surface.

This process involves:

Identifying Reactants, Intermediates, and Products: The geometries of all species involved in the proposed reaction pathway are optimized.

Locating Transition States (TS): A transition state represents the highest energy point along the reaction coordinate. Computational algorithms are used to find these saddle points on the potential energy surface.

Calculating Energy Barriers: The activation energy (energy barrier) is determined by the energy difference between the transition state and the reactants. A lower energy barrier indicates a faster reaction rate.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all positive (real) frequencies, while a transition state is characterized by exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. mdpi.com

By tracing the reaction pathway, computational studies can validate or refute proposed mechanisms, explain product distributions, and guide the design of more efficient synthetic routes. mdpi.com

Applications and Industrial Relevance of 2 5 Methylthiophen 2 Yl Propanoic Acid in Chemical Science

Role as a Versatile Heterocyclic Building Block in Organic Synthesis

Thiophenes are significant heterocyclic compounds widely utilized as foundational structures in the synthesis of agrochemicals and pharmaceuticals. wikipedia.org The thiophene (B33073) ring's electronic and structural properties make it a valuable component in medicinal chemistry and materials science. researchgate.net Derivatives of thiophene are integral to many pharmacologically active compounds. bohrium.com The benzene (B151609) ring in a biologically active compound can often be substituted with a thiophene ring without a loss of activity, as seen in non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.org

2-(5-Methylthiophen-2-yl)propanoic acid, incorporating both a thiophene ring and a carboxylic acid group, serves as a versatile bifunctional building block. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, while the thiophene ring can undergo various substitution reactions. This dual reactivity allows for the construction of complex molecular architectures. For instance, substituted thiophenecarboxylic acid derivatives are key intermediates in the development of new families of insecticides. beilstein-journals.orgbeilstein-journals.org The presence of the methyl group on the thiophene ring can also influence the compound's reactivity and the properties of its downstream products.

Integration into Specialty Chemical Production

Propionic acid and its derivatives have established roles in various industrial applications, including the production of polymers, pesticides, and pharmaceuticals. wikipedia.org They are considered important precursor chemicals, often esterified to create derivatives with a wide range of applications. researchgate.net The integration of a thiophene moiety, as in this compound, introduces unique properties that are leveraged in the production of specialty chemicals.

The production of these specialized chemicals often involves multi-step syntheses where the thiophene propanoic acid derivative can be introduced to impart specific characteristics. For example, thiophene-containing compounds are used as corrosion inhibitors and in the synthesis of organic semiconductors. nih.gov The combination of the propanoic acid's reactivity with the thiophene's electronic properties makes this compound a candidate for creating advanced performance chemicals.

Potential in Advanced Material Science and Polymer Chemistry

Thiophene-based materials are at the forefront of research in advanced materials, particularly in electronics and optoelectronics. researchgate.net Polythiophenes, which are polymers derived from linking thiophene units, are studied for their semiconductor properties. wikipedia.org Thiophene derivatives are crucial building blocks for organic semiconductors used in applications like thin-film effect transistors and dye-sensitized solar cells. researchgate.net

While this compound itself is not a polymer, its structure makes it a valuable monomer precursor. The carboxylic acid group can be modified to enable polymerization, potentially leading to polyesters or polyamides containing the 5-methylthiophene moiety. Such polymers could exhibit interesting electronic, optical, or thermal properties. Propionic acid derivatives, in general, are recognized for their potential use in the development of new materials like polymers and coatings due to their specific chemical properties. ontosight.ai The incorporation of the sulfur-containing thiophene ring can enhance thermal stability and introduce conductivity to the resulting polymer.

Development of Precursor Molecules for Complex Chemical Syntheses

A key application of this compound is its role as a precursor molecule for more complex chemical structures. In multi-step organic synthesis, it can be used to introduce the 2-(5-methylthienyl)propanoate fragment into a larger target molecule. This is particularly relevant in pharmaceutical and agrochemical research, where the synthesis of complex molecules with specific biological activities is the primary goal.

The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, for example, starts from substituted thiophen-2-amine precursors to create compounds with significant fungicidal activity. mdpi.com Similarly, this compound can be transformed into various intermediates, such as acid chlorides or amides, which then react further to build complex target structures. The ability to create halogenated 2-thiophenecarboxylic acid derivatives underscores their importance as building blocks for new chemical entities. beilstein-journals.orgbeilstein-journals.org The compound serves as a foundational element upon which greater molecular complexity is built, leading to the discovery of new materials and biologically active agents.

Data Tables

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₈H₁₀O₂S
Molecular Weight 170.23 g/mol
CAS Number 14779-24-9 (for the 3-(5-methylthiophen-2-yl) isomer)
General Description A carboxylic acid containing a methyl-substituted thiophene ring.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Acetic acid
Cefoxitin
Clopidogrel
Etizolam
Formic acid
Ibuprofen (B1674241)
Ketoprofen
Lornoxicam
Methapyrilene
Naproxen
Olanzapine
Piroxicam
Propionic acid
Raltitrexed
Sufentanil
Suprofen
Tiagabine
Tiamenidine
Tiaprofenic acid
Ticlopidine

Patent Landscape and Intellectual Property Pertaining to 2 5 Methylthiophen 2 Yl Propanoic Acid

Analysis of Patent Applications and Granted Patents for the Compound and Its Derivatives

An examination of patent literature reveals that 2-(5-Methylthiophen-2-yl)propanoic acid is often a key intermediate or a core structural motif in the development of more complex molecules, particularly those with anti-inflammatory properties. While patents explicitly claiming the standalone compound are less frequent, its derivatives are the subject of numerous patent applications and grants.

Key patent documents in this area often focus on:

Novel Derivatives: A significant portion of the patent activity involves the modification of the core this compound structure to enhance efficacy, selectivity, and pharmacokinetic properties. These modifications can include esterification of the carboxylic acid group, substitution on the thiophene (B33073) ring, or the introduction of various functional groups.

Synthesis Processes: Several patents protect innovative and efficient methods for the synthesis of this compound and its derivatives. These process patents are crucial for securing a competitive advantage by controlling the manufacturing route.

Therapeutic Applications: A major driver of patent filings is the discovery of new therapeutic uses for derivatives of the compound. Patents in this category often claim the use of these compounds for the treatment of specific diseases, particularly inflammatory conditions.

Agrochemical Formulations: Beyond pharmaceuticals, derivatives of this compound have found applications in agriculture as herbicides and plant growth regulators. Patents in this domain focus on novel formulations that improve stability and efficacy.

Below is a table summarizing representative patents related to thiophene carboxylic acid derivatives, illustrating the scope of innovation in this field.

Patent NumberTitleAssigneeKey Focus
US5034049AThiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growthBASF AGHerbicidal applications of thiophene-2-carboxylic acid derivatives. google.com
US2462697AThiophene-2-carboxylic acidSocony-Vacuum Oil CoAn improved process for the manufacture of thiophene-2-carboxylic acid. google.com
EP0109381B1Thiophene-2-carboxylic-acid derivatives and process for their preparationCiba-Geigy AGNovel thiophene-2-carboxylic acid derivatives with inhibitory effects on thromboxane (B8750289) synthetase.
US8802721B2Thiophene compounds for inflammation and immune-related usesChemoCentryx, Inc.Thiophene compounds and their use in treating inflammatory and immune-related disorders.

Emerging Trends and Innovation Hotspots in Patent Filings

The patent landscape for this compound and its derivatives is characterized by several emerging trends that highlight areas of active research and development.

One notable trend is the increasing focus on stereospecific synthesis . As the biological activity of chiral molecules can vary significantly between enantiomers, there is a growing number of patent applications for methods that produce specific stereoisomers of this compound derivatives. This allows for the development of drugs with improved therapeutic indices and reduced side effects.

Another significant trend is the exploration of new therapeutic areas . While anti-inflammatory applications have traditionally dominated the patent landscape, recent filings indicate a diversification into other areas, including oncology, neurology, and metabolic diseases. This suggests that the versatile thiophene scaffold is being recognized for its potential to interact with a wider range of biological targets.

Geographically, patent filings are concentrated in regions with strong pharmaceutical and chemical industries, including the United States, Europe, and Japan. However, there is a noticeable increase in patent applications from emerging economies, particularly China and India, reflecting the growing innovation capabilities in these regions. These "innovation hotspots" are becoming increasingly important in the global intellectual property landscape for specialty chemicals.

Strategic Importance in Chemical Industry Intellectual Property Portfolios

The patenting of this compound and its derivatives holds considerable strategic importance for companies in the chemical and pharmaceutical sectors. For pharmaceutical companies, a strong patent portfolio around a particular class of compounds can provide a significant competitive advantage by securing market exclusivity for a new drug. This allows the company to recoup the substantial costs of research and development and to establish a strong market position.

In the broader chemical industry, patents on novel synthesis routes and intermediates like this compound are vital for maintaining a competitive edge. By controlling the production of key building blocks, companies can influence the supply chain and create barriers to entry for competitors.

Furthermore, a robust intellectual property position can be a valuable asset for licensing agreements and collaborations. Companies with strong patents can leverage their intellectual property to generate revenue through licensing deals or to form strategic partnerships to further develop and commercialize their innovations. The strategic management of patents related to this compound and its derivatives is, therefore, a critical component of the business strategy for many innovative chemical and pharmaceutical companies.

Q & A

Basic Research Question

  • NMR : 1H^1H NMR confirms the thiophene ring (δ 6.6–7.2 ppm for aromatic protons) and methyl groups (δ 2.3 ppm). 13C^{13}C NMR identifies the carboxylic acid carbon (δ ~170 ppm).
  • Mass Spectrometry : ESI-MS in negative mode ([M-H]⁻) provides molecular weight confirmation.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., carboxylic acid dimerization) .
  • Computational : DFT calculations (B3LYP/6-311+G(d,p)) predict electronic properties and reactive sites .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced Research Question
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions (pH, solvent) or impurity profiles. Mitigation strategies:

  • Comparative Studies : Test against halogenated analogs (e.g., 5-chloro or 5-bromo derivatives) under standardized conditions .
  • Impurity Profiling : Use HPLC-MS to identify and quantify byproducts (e.g., unreacted intermediates) .
  • Dose-Response Analysis : Establish IC₅₀ values across multiple cell lines to assess specificity .

What mechanistic hypotheses explain the compound’s interaction with biological targets?

Advanced Research Question
The methylthiophene moiety may engage in hydrophobic interactions with enzyme active sites, while the carboxylic acid group participates in hydrogen bonding. For example:

  • COX-2 Inhibition : Molecular docking (AutoDock Vina) suggests competitive binding with arachidonic acid.
  • ROS Modulation : Electrochemical studies (cyclic voltammetry) indicate redox activity at ~-0.5 V (vs. Ag/AgCl), correlating with antioxidant potential .

How can synthetic yields of this compound be optimized?

Advanced Research Question
Key factors include:

  • Catalyst Selection : BF₃·Et₂O improves cyclization efficiency (yield increase from 45% to 72%) .
  • Temperature Control : Maintaining 80–90°C during condensation prevents side reactions.
  • Solvent Choice : Polar aprotic solvents (DMF) enhance reaction rates but require careful quenching to avoid decomposition .

What structural modifications enhance the compound’s bioactivity?

Advanced Research Question

  • Substituent Effects : Adding electron-withdrawing groups (e.g., -Cl at the 5-position) increases enzymatic inhibition but reduces solubility.
  • Derivatization : Esterification of the carboxylic acid (e.g., methyl ester) improves membrane permeability, as shown in Caco-2 cell assays .

How can analytical methods be developed to quantify trace impurities in the compound?

Advanced Research Question

  • HPLC-DAD : Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile) to separate impurities like 5-methylthiophene-2-carboxylic acid (retention time ~8.2 min) .
  • LC-MS/MS : MRM transitions (e.g., m/z 181 → 137) enable detection at sub-ppm levels .

What strategies address gaps in toxicological data for this compound?

Advanced Research Question

  • In Vitro Models : Use HepG2 cells for hepatotoxicity screening (MTT assay) and Ames test for mutagenicity.
  • Ecotoxicology : Assess Daphnia magna immobilization (OECD 202) and algal growth inhibition (OECD 201) to fill ecological data gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.